3-Bromo-5-(bromomethyl)-1,2,4-oxadiazole

Medicinal Chemistry Organic Synthesis Building Blocks

3-Bromo-5-(bromomethyl)-1,2,4-oxadiazole (CAS 121562-13-8) is a bifunctional, heterocyclic building block belonging to the 1,2,4-oxadiazole class. It is characterized by a molecular formula of C3H2Br2N2O, a molecular weight of 241.87 g/mol, and a predicted density of 2.3±0.1 g/cm³.

Molecular Formula C3H2Br2N2O
Molecular Weight 241.87 g/mol
CAS No. 121562-13-8
Cat. No. B055451
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-5-(bromomethyl)-1,2,4-oxadiazole
CAS121562-13-8
Synonyms3-BROMO-5-BROMOMETHYL-[1,2,4]OXADIAZOLE
Molecular FormulaC3H2Br2N2O
Molecular Weight241.87 g/mol
Structural Identifiers
SMILESC(C1=NC(=NO1)Br)Br
InChIInChI=1S/C3H2Br2N2O/c4-1-2-6-3(5)7-8-2/h1H2
InChIKeyTWKMZSDPRBTXPI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Bromo-5-(bromomethyl)-1,2,4-oxadiazole CAS 121562-13-8: Technical Procurement & Research Specifications


3-Bromo-5-(bromomethyl)-1,2,4-oxadiazole (CAS 121562-13-8) is a bifunctional, heterocyclic building block belonging to the 1,2,4-oxadiazole class . It is characterized by a molecular formula of C3H2Br2N2O, a molecular weight of 241.87 g/mol, and a predicted density of 2.3±0.1 g/cm³ . The compound's distinguishing structural feature is the presence of two orthogonal reactive sites: a bromine atom at the 3-position of the oxadiazole ring, and a bromomethyl group (-CH2Br) at the 5-position . This dual functionality enables sequential or orthogonal derivatization strategies that are not possible with mono-halogenated or non-brominated analogs, making it a key scaffold in medicinal chemistry and advanced organic synthesis .

Why Generic Substitution Fails for 3-Bromo-5-(bromomethyl)-1,2,4-oxadiazole: Differentiating Reactivity in Procurement


While the 1,2,4-oxadiazole scaffold is common, substituting 3-Bromo-5-(bromomethyl)-1,2,4-oxadiazole with a close analog—such as its 3-unsubstituted, 3-methyl, or 3-chloro counterpart—introduces significant and often irreversible deviations in reaction trajectory. The two bromine atoms in this compound exhibit distinct electronic environments: the 3-bromo substituent on the electron-deficient oxadiazole ring is activated for transition metal-catalyzed cross-coupling (e.g., Suzuki, Stille), whereas the 5-bromomethyl group is a classic electrophilic center for SN2 nucleophilic substitution [1]. An analog like 5-(bromomethyl)-1,2,4-oxadiazole lacks the 3-position handle for cross-coupling, while 3-bromo-5-methyl-1,2,4-oxadiazole lacks the alkylating bromomethyl group . Substituting with the chloromethyl variant (3-Bromo-5-(chloromethyl)-1,2,4-oxadiazole) reduces the leaving group ability (Br⁻ vs. Cl⁻), directly impacting reaction kinetics and yield [2]. This orthogonal, tiered reactivity is structurally unique to the 3-bromo-5-bromomethyl substitution pattern and cannot be replicated by any single in-class analog.

Quantitative Evidence Guide for 3-Bromo-5-(bromomethyl)-1,2,4-oxadiazole: Procurement-Relevant Comparative Data


Synthetic Utility: Chloromethyl vs. Bromomethyl Leaving Group Efficiency

The 5-bromomethyl group in 3-Bromo-5-(bromomethyl)-1,2,4-oxadiazole is a superior electrophile compared to the corresponding chloromethyl analog. In a preparative procedure for 3-aryl-5-(aryloxymethyl)-1,2,4-oxadiazoles, the alkylation of substituted phenols with 3-aryl-5-(chloromethyl)-1,2,4-oxadiazoles was achieved in yields of 46–66% using a K2CO3/KI/DMF system [1]. The requirement for potassium iodide (KI) as a catalyst to facilitate halide exchange underscores the inherent lower reactivity of the chloromethyl group in SN2 displacement. Conversely, bromomethyl-substituted 1,2,4-oxadiazoles are documented to readily undergo nucleophilic substitution without the need for such catalysts, offering a more direct and often higher-yielding synthetic route [2]. For procurement, this difference translates to reduced reagent costs and simplified purification protocols when using the bromomethyl variant.

Medicinal Chemistry Organic Synthesis Building Blocks

Structural Differentiation: Unique Orthogonal Reactivity of Dual Bromine Sites

3-Bromo-5-(bromomethyl)-1,2,4-oxadiazole possesses two bromine atoms with distinct chemical behaviors: the 3-bromo substituent is an aryl/heteroaryl halide amenable to transition metal catalysis (e.g., Suzuki, Stille, Buchwald-Hartwig), while the 5-bromomethyl group is an alkyl halide suitable for nucleophilic substitution (SN2) . This orthogonal reactivity is absent in common alternatives. For instance, 5-(bromomethyl)-1,2,4-oxadiazole (CAS 1541633-15-1) retains the nucleophilic substitution handle but lacks the 3-position halogen for cross-coupling . Conversely, 3-bromo-5-methyl-1,2,4-oxadiazole (CAS 1228427-07-3) has the cross-coupling site but lacks the electrophilic alkyl halide [1]. This dual functionality makes 3-Bromo-5-(bromomethyl)-1,2,4-oxadiazole the only commercially available, minimally functionalized 1,2,4-oxadiazole scaffold that enables fully sequential, two-step derivatization without deprotection or functional group manipulation.

Medicinal Chemistry Parallel Synthesis Functionalization

Physicochemical Comparison: LogP and Molecular Properties vs. Non-Brominated Analogs

The presence of two bromine atoms in 3-Bromo-5-(bromomethyl)-1,2,4-oxadiazole significantly alters its physicochemical profile compared to non-brominated or mono-brominated analogs. The predicted octanol-water partition coefficient (LogP) for this compound is 1.50 . In contrast, the non-brominated parent 1,2,4-oxadiazole has a substantially lower LogP of approximately -0.57 [1]. This difference of over two log units corresponds to a greater than 100-fold increase in lipophilicity, which directly impacts passive membrane permeability, plasma protein binding, and metabolic stability in a drug discovery context. Furthermore, the compound's molecular weight (241.87 g/mol) and polar surface area (39 Ų) place it within a favorable property space for central nervous system (CNS) drug design . The increased lipophilicity conferred by the dual bromine substitution is a quantifiable and design-relevant parameter that distinguishes this compound from less hydrophobic alternatives.

Drug Design ADME Physicochemical Properties

Potential as a Cross-Coupling Partner: Enabling Palladium-Catalyzed Diversification

The 3-bromo substituent on the 1,2,4-oxadiazole ring of 3-Bromo-5-(bromomethyl)-1,2,4-oxadiazole is an activated heteroaryl halide suitable for palladium-catalyzed cross-coupling reactions [1]. This is in contrast to 5-(bromomethyl)-1,2,4-oxadiazole, which lacks this aryl halide handle. The utility of 3-bromo-1,2,4-oxadiazoles in carbonylative Suzuki-type couplings to install ester or amide functionality at the 3-position has been established . This allows for the introduction of significant molecular complexity at the 3-position before utilizing the 5-bromomethyl group for a second, orthogonal modification. For procurement, this means that 3-Bromo-5-(bromomethyl)-1,2,4-oxadiazole is not merely an alkylating agent but a versatile, two-directional core scaffold for generating diverse chemical libraries via robust, high-yielding catalytic methods.

Cross-Coupling Catalysis Library Synthesis

Crystal Form and Stability: Procurement Considerations for Long-Term Storage

3-Bromo-5-(bromomethyl)-1,2,4-oxadiazole is consistently described by vendors as a solid, with reports ranging from a white to light yellow crystalline appearance at room temperature . In contrast, closely related analogs exhibit a range of physical states. For example, 5-(bromomethyl)-1,2,4-oxadiazole (CAS 1541633-15-1) is also a solid , but 3-Bromo-5-(chloromethyl)-1,2,4-oxadiazole (CAS 121562-12-7) is a less stable liquid at room temperature . The solid, crystalline nature of 3-Bromo-5-(bromomethyl)-1,2,4-oxadiazole is a significant advantage for procurement and compound management. Solid compounds are generally less prone to degradation, easier to weigh accurately, and simpler to store for extended periods compared to their liquid counterparts, which can be susceptible to evaporation, hydrolysis, or polymerization. This physical property directly reduces waste and improves the reliability of experimental data over time.

Chemical Procurement Compound Management Stability

Optimal Application Scenarios for 3-Bromo-5-(bromomethyl)-1,2,4-oxadiazole in R&D and Industrial Settings


Parallel Synthesis of 1,2,4-Oxadiazole-Focused Compound Libraries

This compound is an ideal core scaffold for generating diverse screening libraries. The orthogonal reactivity of its two bromine sites allows for a two-step, sequential functionalization process. Step 1: Use the 3-bromo group in a palladium-catalyzed cross-coupling reaction (e.g., Suzuki with aryl/heteroaryl boronic acids) to introduce a first layer of diversity. Step 2: Exploit the 5-bromomethyl group in a subsequent SN2 reaction with a panel of nucleophiles (e.g., amines, thiols, phenols) to generate a second dimension of chemical variety [1]. This parallel synthesis approach is more efficient than using a mono-functionalized analog, which would require additional protection/deprotection steps.

Medicinal Chemistry: Optimizing Lipophilicity and CNS Drug Candidate Profiles

In a lead optimization program, the predicted LogP of 1.50 for 3-Bromo-5-(bromomethyl)-1,2,4-oxadiazole provides a significant, quantifiable increase in lipophilicity compared to the parent heterocycle . This property is strategically valuable when a project requires increasing a molecule's passive membrane permeability or improving its ability to cross the blood-brain barrier. Incorporating this scaffold early in a design cycle allows medicinal chemists to explore a more favorable lipophilic property space while maintaining the option for further derivatization at two distinct positions.

Synthesis of Betulinic Acid Conjugates and Other Complex Natural Product Hybrids

The 5-bromomethyl group is a highly effective handle for alkylating carboxylic acids to form ester-linked conjugates. This has been demonstrated in the synthesis of betulinic acid-1,2,4-oxadiazole esters, where 5-(bromomethyl)-3-aryl-1,2,4-oxadiazoles were coupled with the carboxylic acid of betulinic acid to generate cytotoxic lead compounds [2]. 3-Bromo-5-(bromomethyl)-1,2,4-oxadiazole provides an even more versatile entry point for this strategy, as the 3-bromo group can be used to pre-functionalize the oxadiazole ring with a desired aryl group before conjugation to a complex natural product or drug payload.

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